molecular formula C10H7BClFN2O2 B14074221 (4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14074221
M. Wt: 252.44 g/mol
InChI Key: BINKXVAUMNRADR-UHFFFAOYSA-N
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Description

(4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki coupling reaction. This process includes the reaction of 2-chloro-5-fluoropyrimidine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triphenylphosphine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-(4-fluorophenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Chloro-2-(4-fluorophen

Properties

Molecular Formula

C10H7BClFN2O2

Molecular Weight

252.44 g/mol

IUPAC Name

[4-chloro-2-(4-fluorophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H7BClFN2O2/c12-9-8(11(16)17)5-14-10(15-9)6-1-3-7(13)4-2-6/h1-5,16-17H

InChI Key

BINKXVAUMNRADR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)F)(O)O

Origin of Product

United States

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